molecular formula C16H15NO2 B182283 (S)-Indoline-2-carboxylic acid benzyl ester CAS No. 120925-75-9

(S)-Indoline-2-carboxylic acid benzyl ester

Cat. No.: B182283
CAS No.: 120925-75-9
M. Wt: 253.29 g/mol
InChI Key: YMXDJQBRIWOQOB-HNNXBMFYSA-N
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Description

(S)-Indoline-2-carboxylic acid benzyl ester is a chiral compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The benzyl ester group in this compound enhances its lipophilicity, making it more suitable for various applications in organic synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Indoline-2-carboxylic acid benzyl ester typically involves the esterification of (S)-Indoline-2-carboxylic acid with benzyl alcohol. One common method is the Fischer esterification, which involves heating the carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid . Another method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (S)-Indoline-2-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (S)-Indoline-2-carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature and the presence of the benzyl ester group, which enhances its lipophilicity and makes it suitable for various applications in organic synthesis and drug development. Its specific stereochemistry also contributes to its distinct biological activities compared to its enantiomers and other similar compounds .

Properties

IUPAC Name

benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-9,15,17H,10-11H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXDJQBRIWOQOB-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649603
Record name Benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120925-75-9
Record name Benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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